6-Chloropiperonyl alcohol

Catalog No.
S2908957
CAS No.
2591-25-5
M.F
C8H7ClO3
M. Wt
186.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropiperonyl alcohol

CAS Number

2591-25-5

Product Name

6-Chloropiperonyl alcohol

IUPAC Name

(6-chloro-1,3-benzodioxol-5-yl)methanol

Molecular Formula

C8H7ClO3

Molecular Weight

186.59

InChI

InChI=1S/C8H7ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2

InChI Key

ADHYYNHCXPPVHQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)CO)Cl

solubility

not available

6-Chloropiperonyl alcohol (CAS 2591-25-5) is a chlorinated aromatic alcohol belonging to the benzodioxole class of compounds. It functions primarily as a specialized chemical intermediate where the chlorine atom at the 6-position provides critical electronic modification and a specific structural site compared to its parent compound, piperonyl alcohol. This defined substitution pattern is leveraged in multi-step syntheses within the pharmaceutical and agrochemical sectors to achieve desired reactivity, regioselectivity, and final product properties. [REFS-1, REFS-2]

Substituting 6-Chloropiperonyl alcohol with the non-halogenated parent, piperonyl alcohol, or even other halides like 6-bromopiperonyl alcohol, can lead to significant deviations in process outcomes. The electron-withdrawing nature of the C6-chloro group alters the nucleophilicity of the benzylic alcohol and the reactivity of the aromatic ring. This directly impacts reaction yields in sensitive transformations like azidation and provides a structurally essential, non-interchangeable building block for specific downstream targets, such as certain pharmaceutical scaffolds where the chlorine atom is integral to the final molecule design. [REFS-1, REFS-2] Therefore, selecting this specific halide is a critical process decision, not a minor material adjustment.

Increased Yield in Direct Azidation Compared to Unsubstituted Analog

In a continuous-flow direct azidation reaction using TMSN3 and an Amberlyst-15 catalyst, 6-Chloropiperonyl alcohol demonstrates superior performance as a precursor compared to its non-halogenated counterpart, piperonyl alcohol. The chlorinated substrate achieved an isolated yield of 97% for the corresponding azide, whereas piperonyl alcohol produced a lower yield of 91% under identical process conditions. [1]

Evidence DimensionIsolated Product Yield (%)
Target Compound Data97%
Comparator Or BaselinePiperonyl alcohol: 91%
Quantified Difference6.6% relative increase in yield
ConditionsContinuous-flow azidation with TMSN3, Amberlyst-15 catalyst, in Dichloromethane (DCM) solvent.

For process scale-up, a 6-point increase in yield significantly reduces raw material costs and waste streams per kilogram of the high-value azide intermediate produced.

Strategic Halogen Selection: Comparative Yield in Agrochemical Ester Synthesis

When used as a precursor for synthetic pyrethroid insecticides, the choice of halogen on the piperonyl alcohol core is critical for process efficiency. In the synthesis of piperonyl chrysanthemumate esters, 6-Chloropiperonyl alcohol provides a 73% yield. [1] In a parallel synthesis, the bromo-analog, 6-bromopiperonyl alcohol, afforded a higher yield of 80%. [1] This highlights the importance of selecting the correct halide for a specific downstream reaction.

Evidence DimensionProduct Yield (%)
Target Compound Data73%
Comparator Or Baseline6-Bromopiperonyl alcohol: 80%
Quantified DifferenceThe bromo-analog provides a 7-point higher yield in this specific esterification.
ConditionsEsterification with chrysanthemumic acid chloride in petroleum ether with pyridine.

This evidence allows buyers to make an informed choice based on their specific synthetic target; while the chloro- form is effective, the bromo-analog is preferable for this specific esterification, preventing costly process optimization with a sub-optimal precursor.

Enabling Access to Specific Pharmaceutical Scaffolds

6-Chloropiperonyl alcohol serves as the direct precursor to 6-chloropiperonyl chloride, a key building block in the synthesis of arylsulfonamido-substituted hydroxamic acids. [1] These compounds are a class of matrix metalloproteinase (MMP) inhibitors investigated for therapeutic applications. The 6-chloro-benzodioxole moiety is a specified, integral part of the final patented molecular structure, making the use of the corresponding chlorinated precursor a synthetic necessity.

Evidence DimensionPrecursor Suitability
Target Compound DataRequired intermediate for the synthesis of patented N-Hydroxy-2-[[4-methoxybenzenesulfonyl](6-chloro-1,3-benzodioxol-5-ylmethyl)amino]acetamide.
Comparator Or BaselineUnsubstituted piperonyl alcohol or other analogs would not yield the target molecule.
Quantified DifferenceQualitative (enables synthesis vs. does not)
ConditionsMulti-step synthesis of MMP inhibitors.

Procurement for pharmaceutical synthesis requires exact structural precursors; this compound is the specified starting point for a class of therapeutic agents, making substitution by analogs non-viable.

Process Optimization in Azide Intermediate Manufacturing

For synthetic routes requiring a piperonyl azide intermediate, particularly in flow chemistry setups, 6-Chloropiperonyl alcohol is the preferred precursor over the unsubstituted piperonyl alcohol. Its use leads to a demonstrably higher process yield, improving throughput and economic efficiency in the production of building blocks for triazoles and other N-heterocycles. [1]

Synthesis of Structurally Defined Halogenated Agrochemicals

This alcohol is a key starting material for producing specific chlorinated piperonyl-based agrochemicals, such as certain pyrethroid esters. It provides the necessary C6-chloro functionalization required for the final product's intended biological activity and metabolic profile. [2]

Development of Specific Benzodioxole-Containing Pharmaceutical Agents

In medicinal chemistry programs targeting specific enzyme classes like matrix metalloproteinases, 6-Chloropiperonyl alcohol is the correct choice when the final molecular design explicitly requires the 6-chloro-1,3-benzodioxole-5-ylmethyl scaffold. Its use is non-negotiable for accessing these patented and structurally defined therapeutic candidates. [3]

XLogP3

1.5

Wikipedia

(6-chloro-1,3-benzodioxol-5-yl)methanol

Dates

Last modified: 08-17-2023

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